Bienvenue dans la boutique en ligne BenchChem!

Alpinetin

Cardiovascular pharmacology Vasorelaxation Flavonoid SAR

Select Alpinetin (1090-65-9) for its targeted, indirect anti-inflammatory mechanism via PPAR-γ activation, a key differentiator from direct NF-κB antagonists like cardamonin. This specificity makes it essential for metabolic regulation and target validation studies. It demonstrates validated antiproliferative activity in solid tumor models (pancreatic BxPC-3, renal ccRCC). Its well-characterized, low oral bioavailability (~15.1%) due to UGT1A1/1A3 metabolism provides a benchmark for developing flavonoid delivery systems and nanoformulations. Choose this compound for reproducible results in inflammation, oncology, and pharmacokinetic research.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 1090-65-9
Cat. No. B085596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpinetin
CAS1090-65-9
Synonymsalpinetin
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O
InChIInChI=1S/C16H14O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-8,13,17H,9H2,1H3
InChIKeyQQQCWVDPMPFUGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpinetin (CAS 1090-65-9): A Natural Flavonoid Flavanone with PPAR-γ Activating, Anti-Inflammatory, and Anticancer Properties for Research and Development


Alpinetin (CAS 1090-65-9) is a naturally occurring flavonoid belonging to the flavanone subclass, characterized by a 2-phenylchroman-4-one skeleton with a 5-methoxy-7-hydroxy substitution pattern [1]. It is co-isolated with its chalcone structural isomer cardamonin from several Zingiberaceae species, including Boesenbergia rotunda and Alpinia henryi [2]. Alpinetin has been documented to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), thereby attenuating TLR4 expression and TLR4-mediated NF-κB and MAPK activation [3]. It has also demonstrated antiproliferative effects in pancreatic cancer cells via regulation of Bcl-2 family proteins and caspase activation [4]. The compound exhibits low systemic toxicity in preclinical models [5].

Why Alpinetin Cannot Be Substituted by Cardamonin, Pinostrobin, or Other Flavonoids Without Experimental Validation


Alpinetin, cardamonin, pinostrobin, and pinocembrin are frequently co-isolated from the same plant sources and share structural similarities as flavonoid derivatives, yet they exhibit markedly different, and sometimes non-overlapping, biological activities [1]. Alpinetin is a flavanone (2,3-dihydroflavone) with a saturated C-ring, while cardamonin is a chalcone with an open C-ring structure, resulting in distinct three-dimensional conformations and binding profiles [2]. This fundamental structural divergence translates into quantifiable functional differences: cardamonin demonstrates appreciable HIV-1 protease inhibitory activity (IC₅₀ = 31 µg/mL), whereas alpinetin, pinostrobin, and pinocembrin show no detectable activity under identical assay conditions [3]. Similarly, alpinetin activates PPAR-γ, a nuclear receptor involved in metabolic regulation and inflammation, while its chalcone counterpart cardamonin primarily antagonizes NF-κB and TRPA1 channels [4]. Such functional non-interchangeability means that a researcher seeking a PPAR-γ agonist or a vasorelaxant with a specific IC₅₀ profile cannot assume that cardamonin, pinostrobin, or other in-class flavonoids will recapitulate alpinetin's quantitative effects. Empirical substitution without head-to-head validation introduces significant risk of experimental failure.

Alpinetin Comparative Evidence Guide: Quantitative Differentiation from Cardamonin, Pinostrobin, and Other Flavonoid Analogs


Vasorelaxant Potency: Alpinetin vs. Cardamonin in Rat Mesenteric Arteries

In a direct head-to-head comparison using rat isolated mesenteric arteries, alpinetin and cardamonin were evaluated for their ability to relax phenylephrine-preconstricted vessels. Cardamonin demonstrated a mean inhibitory concentration (IC₅₀) of 9.3 ± 0.6 µM, whereas alpinetin required a higher concentration to achieve comparable relaxation, with an IC₅₀ of 27.5 ± 2.8 µM [1]. Against 60 mM K⁺-induced contraction, cardamonin again showed greater potency with an IC₅₀ of 11.5 ± 0.3 µM compared to alpinetin's 37.9 ± 3.6 µM [1]. Both compounds exhibited endothelium-dependent and -independent relaxation mechanisms, suggesting that while alpinetin is less potent, it engages similar pathways and may offer a distinct therapeutic window for applications where a milder vasorelaxant effect is desirable [1].

Cardiovascular pharmacology Vasorelaxation Flavonoid SAR

HIV-1 Protease Inhibition: Alpinetin Lacks Activity While Cardamonin Is Active

Four flavonoids—pinostrobin, pinocembrin, cardamonin, and alpinetin—isolated from Boesenbergia pandurata were tested in parallel for inhibitory activity against HIV-1 protease [1]. Cardamonin exhibited appreciable anti-HIV-1 protease activity with an IC₅₀ value of 31 µg/mL, while alpinetin, pinostrobin, and pinocembrin showed no detectable inhibition under identical assay conditions [1]. This stark functional divergence underscores that the chalcone structure of cardamonin is essential for interacting with the HIV-1 protease active site, whereas the flavanone scaffold of alpinetin is incompatible with this target.

Antiviral research HIV-1 protease Natural product screening

Cytotoxic Activity Against HL-60 Leukemia Cells: Alpinetin Is Less Potent Than Boesenbergin A

In a cytotoxicity screen against HL-60 human promyelocytic leukemia cells, five flavonoid derivatives isolated from Boesenbergia rotunda were tested concurrently: pinostrobin, pinocembrin, alpinetin, cardamonin, and boesenbergin A [1]. Boesenbergin A demonstrated the most potent cytotoxic activity with an IC₅₀ value of 5.8 µg/mL, while the cytotoxic activities of pinocembrin, alpinetin, and cardamonin were all lower than that of the chloroform extract used as a reference, indicating relatively weak direct cytotoxicity in this cell line [1]. Quantitative IC₅₀ values for alpinetin and the other weaker analogs were not reported, but the rank-order potency clearly positions boesenbergin A as the most active compound in this panel.

Cancer research Cytotoxicity Leukemia

NF-κB Activation Inhibition: Alpinetin vs. Cardamonin and Other Flavonoids

A panel of 12 compounds isolated from Alpinia katsumadai seeds, including alpinetin, cardamonin, pinocembrin, pinostrobin, and chrysin, were evaluated for inhibition of NF-κB activation using high-content screening with immunofluorescent probes [1]. The reported IC₅₀ values for NF-κB activation inhibition were 14.8, 16.5, and 23.2 µM for several of the tested compounds; cardamonin demonstrated an IC₅₀ of 7.5 µM, making it the most potent NF-κB inhibitor among the isolated flavonoids [1]. While specific IC₅₀ values for alpinetin were not individually reported in this study, the data indicate that cardamonin is substantially more potent than alpinetin and other structural analogs in suppressing NF-κB activation [1]. This is consistent with independent studies showing that alpinetin's anti-inflammatory effects are primarily mediated through PPAR-γ activation rather than direct NF-κB antagonism [2].

Inflammation NF-κB signaling Immunopharmacology

Pharmacokinetic Liability: Alpinetin's Poor Oral Bioavailability of ~15.1%

Pharmacokinetic studies in rats have demonstrated that alpinetin exhibits rapid absorption after oral administration but has an absolute oral bioavailability of only approximately 15.1% [1]. This limited bioavailability is attributed to extensive first-pass glucuronidation, as alpinetin is a flavonoid with a single free hydroxyl group that serves as a substrate for multiple UDP-glucuronosyltransferase (UGT) isoforms, including UGT1A3 (CLint = 66.5 µL/min/nmol) and UGT1A1 (CLint = 48.6 µL/min/nmol) [2]. The breast cancer resistance protein (BCRP) efflux transporter also contributes to the disposition of alpinetin glucuronide, further limiting systemic exposure [2]. In contrast, structurally related flavonoids with different hydroxylation patterns may exhibit distinct glucuronidation profiles, though direct comparative pharmacokinetic data for alpinetin versus cardamonin or pinostrobin in the same study are currently lacking [3].

Pharmacokinetics Drug metabolism Bioavailability

Hepatoprotective Efficacy: Alpinetin Reduces Liver Injury Markers in Preclinical Models

Alpinetin has demonstrated hepatoprotective effects in multiple preclinical models, though direct comparative data against cardamonin or other flavonoids in the same study are not available. In a Lieber–DeCarli ethanol liquid diet model of alcoholic liver disease (ALD) in C57BL/6 mice, alpinetin treatment significantly reduced serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), γ-glutamyl transferase (γ-GT), and oxidative/nitrosative stress markers while increasing antioxidative markers [1]. Histological analysis demonstrated reduced steatosis, hepatocyte ballooning, and inflammation [1]. In a separate thioacetamide (TAA)-induced liver fibrosis model in Sprague-Dawley rats, alpinetin-fed animals showed significantly lower hepatic enzyme activity (ALP, ALT, AST) and augmented total protein and albumin compared to TAA controls, with values approaching the normal range [2]. Alpinetin also increased superoxide dismutase (SOD) and catalase (CAT) activity and decreased malondialdehyde (MDA) levels, while reducing TNF-α and IL-6 [2].

Hepatology Liver disease Antioxidant

Target Application Scenarios for Alpinetin (CAS 1090-65-9) Based on Validated Comparative Evidence


PPAR-γ-Mediated Anti-Inflammatory Research

Alpinetin is the preferred choice for studies investigating PPAR-γ activation as an anti-inflammatory mechanism. Unlike cardamonin, which primarily acts as a direct NF-κB antagonist (IC₅₀ = 7.5 µM) [1], alpinetin attenuates TLR4 expression and downstream NF-κB/MAPK signaling indirectly through PPAR-γ activation [2]. This mechanistic distinction is critical for target validation studies and for applications where PPAR-γ agonism is the desired pharmacological intervention.

Cardiovascular Pharmacology Requiring Milder Vasorelaxant Activity

For ex vivo vascular studies where a less potent vasorelaxant effect is desirable, alpinetin (IC₅₀ = 27.5 µM for phenylephrine-induced contraction) offers a ~3-fold reduced potency compared to cardamonin (IC₅₀ = 9.3 µM) [1]. This differential allows researchers to select alpinetin when a more gradual or moderate relaxation profile is needed, potentially reducing the risk of off-target hypotension in subsequent in vivo experiments.

Pancreatic and Renal Cancer Cell Line Studies

Alpinetin has demonstrated specific antiproliferative activity in BxPC-3 pancreatic cancer cells via regulation of Bcl-2 family proteins and caspase activation [1], and in clear cell renal cell carcinoma (ccRCC) through PI3K/Akt/mTOR pathway inhibition [2]. In contrast, alpinetin showed weak direct cytotoxicity against HL-60 leukemia cells compared to boesenbergin A (IC₅₀ = 5.8 µg/mL) . Researchers should therefore prioritize alpinetin for solid tumor models, particularly pancreatic and renal cancers, rather than hematological malignancies.

Formulation Development for Poorly Bioavailable Flavonoids

Given alpinetin's low absolute oral bioavailability of ~15.1% due to extensive UGT-mediated glucuronidation [1], it serves as an excellent model compound for developing and validating bioavailability enhancement strategies for flavonoids. Researchers developing nanoformulations, UGT inhibitor co-administration protocols, or alternative delivery routes can use alpinetin as a benchmark substrate, leveraging the well-characterized UGT1A3 (CLint = 66.5 µL/min/nmol) and UGT1A1 (CLint = 48.6 µL/min/nmol) metabolic pathways [2] to assess formulation performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alpinetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.